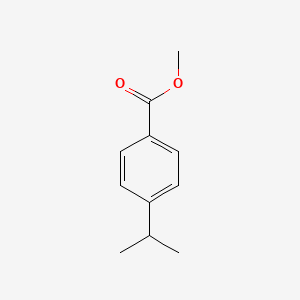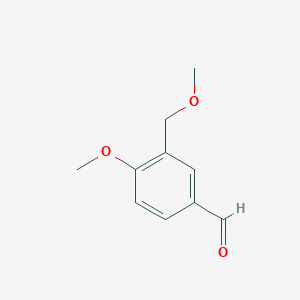
4-异丙基苯甲酸甲酯
描述
Methyl 4-isopropylbenzoate is a chemical compound with the molecular formula C11H14O2 .
Molecular Structure Analysis
The molecular structure of Methyl 4-isopropylbenzoate consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 178.23 g/mol .
Physical And Chemical Properties Analysis
Methyl 4-isopropylbenzoate has a molecular weight of 178.23 g/mol .
科学研究应用
异丙基苯甲酸中的空间效应
Fiedler 等人(1999 年)的研究探讨了异丙基苯甲酸中异丙基的位阻效应,包括 4-异丙基苯甲酸。他们研究了可变构象对观察到的位阻效应的影响,特别是在气相酸度和各种溶剂中的红外光谱中。这项研究提供了对 4-异丙基苯甲酸甲酯等化合物的构象性质和反应性的见解,这是由于异丙基的影响(Fiedler 等人,1999 年)。
抗糖尿病药物的合成
谭世贵(2004 年)描述了使用 4-异丙基苯甲酸甲酯合成抗糖尿病药物顺格那格列奈。该化合物是合成过程中的关键中间体,突出了其在药物应用中的作用,特别是在糖尿病管理药物的生产中(谭世贵,2004 年)。
C-H 键氧化中的催化
Balahura 等人(1997 年)研究了由水溶性金属卟啉催化的 4-异丙基苯甲酸的过硫酸单盐氧化。这项研究有助于理解 C-H 键氧化中的机理,特别是在高价羟基金属氧卟啉中间体的背景下。此类研究对于涉及 4-异丙基苯甲酸甲酯等化合物的合成化学和催化至关重要(Balahura 等人,1997 年)。
噻唑的合成和生物活性
Kumar 等人(1993 年)进行了一项关于 4-(异硫氰酸甲基)噻唑-2-氨基甲酸甲酯合成的研究,探讨了其作为抗肿瘤和抗丝虫病剂的潜力。这项工作对于理解 4-异丙基苯甲酸衍生物在开发潜在治疗剂中的作用至关重要,特别是对于白血病和丝虫病感染(Kumar 等人,1993 年)。
专利信息和研究成果转化中的作用
窦(2017 年)讨论了专利信息检索和自动专利分析在研究成果转化中的重要性,特别是对于中小型企业 (SME)。涉及异亚丙基甲胺的 4-甲基噻唑的制备过程突出了 4-异丙基苯甲酸甲酯等化合物在研究成果创新和商业化中的重要性(窦,2017 年)。
有机金属化学中的酯交换催化剂
Angiolini 等人(2006 年)研究了三有机锡 4-异丙基苯甲酸酯作为酯交换催化剂的应用。这项研究对于理解有机锡衍生物的催化性能至关重要,这在工业化学和生物柴油燃料生产中很重要(Angiolini 等人,2006 年)。
作用机制
Target of Action
Methyl 4-isopropylbenzoate is a chemical compound with the molecular formula C11H14O2 The primary targets of this compound are currently not well-documented in the literature
Biochemical Pathways
It has been suggested that similar compounds may be metabolized by bacteria through the p-cymene pathway
属性
IUPAC Name |
methyl 4-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVTJSCIHXKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281066 | |
| Record name | Methyl cumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-isopropylbenzoate | |
CAS RN |
20185-55-1 | |
| Record name | Methyl 4-isopropylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020185551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cumate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl cumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-isopropylbenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU4R42BT2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl 4-isopropylbenzoate in the synthesis of triazolo-thiadiazole compounds?
A1: Methyl 4-isopropylbenzoate serves as the starting material in a multi-step synthesis of 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. [] The synthesis begins by converting methyl 4-isopropylbenzoate into its corresponding hydrazide. [] This hydrazide then undergoes a series of reactions, including cyclization and coupling with various aromatic acids, ultimately yielding the desired triazolo-thiadiazole derivatives. []
Q2: What are the potential applications of the synthesized triazolo-thiadiazole compounds derived from methyl 4-isopropylbenzoate?
A2: The research suggests that some of the synthesized triazolo-thiadiazole compounds, specifically compounds 5a, 5c, 5h, and 5i, demonstrate promising in vitro antibacterial and antifungal activity. [] This finding indicates their potential for development into novel antimicrobial agents. Further research, including in vivo studies and clinical trials, would be necessary to explore their efficacy and safety profiles for therapeutic use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)


![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)


![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)
